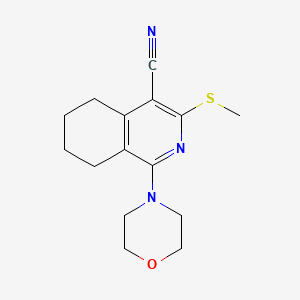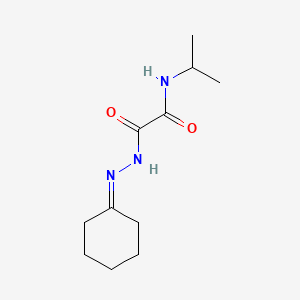![molecular formula C21H18BrNO2 B4954363 6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4954363.png)
6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound features a bromine atom at the 6th position, an ethoxyphenyl group at the 4th position, and a dihydrobenzoquinolinone core. Quinolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxybenzaldehyde and 6-bromo-2-nitrobenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 3-ethoxybenzaldehyde and 6-bromo-2-nitrobenzaldehyde in the presence of a base like sodium hydroxide to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions, often using sulfuric acid, to form the quinolinone core.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Final Cyclization: The final step involves intramolecular cyclization to form the dihydrobenzoquinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core or the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized quinolinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
科学研究应用
6-Bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
相似化合物的比较
Similar Compounds
6-Bromoquinolin-2(1H)-one: Lacks the ethoxyphenyl group but shares the quinolinone core.
4-(3-Ethoxyphenyl)quinolin-2(1H)-one: Lacks the bromine substituent but has the ethoxyphenyl group.
3,4-Dihydrobenzo[h]quinolin-2(1H)-one: Lacks both the bromine and ethoxyphenyl substituents.
Uniqueness
6-Bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of both the bromine and ethoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent or as a precursor in organic synthesis.
属性
IUPAC Name |
6-bromo-4-(3-ethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-2-25-14-7-5-6-13(10-14)17-12-20(24)23-21-16-9-4-3-8-15(16)19(22)11-18(17)21/h3-11,17H,2,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFORODGXUONJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-fluorobenzyl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4954289.png)
![3-chloro-N-cyclopentyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4954303.png)
![(5E)-5-[[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B4954314.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-isopropylpiperazine oxalate](/img/structure/B4954324.png)
![6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B4954341.png)
![ethyl 4-(4-chlorobenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B4954348.png)
![N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4954353.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4954355.png)

![3-[(diethylamino)sulfonyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B4954379.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B4954383.png)
![(1R*,2R*,4R*)-N-[3-(1H-indazol-1-yl)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4954388.png)

![1-adamantyl[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B4954403.png)
